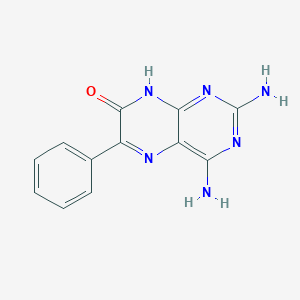![molecular formula C18H26ClNO2 B023804 trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide CAS No. 98454-45-6](/img/structure/B23804.png)
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Overview
Description
Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide, also known as this compound, is a useful research compound. Its molecular formula is C18H26ClNO2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction Analysis
The research by Qing Wang et al. (2015) focused on X-ray powder diffraction data for a similar compound, 5-Chloro-N-(4-nitrophenyl)pentanamide. This study is relevant for understanding the crystalline structure and purity of related compounds, including trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.
Asymmetric Allyl-Metal Bonding in Palladium Complexes
Jónasson et al. (2000) conducted a study on asymmetric allyl-metal bonding in substituted (η3-allyl) palladium complexes. This research provides insights into the behavior of similar complex compounds, potentially offering a framework for understanding how this compound might interact in metal-organic frameworks or catalysis.
Photochemistry of Aromatic Olefins
A study by C. Nakagawa and P. Sigal (1970) on the intramolecular energy transfer in aromatic olefins, such as 5‐phenyl‐2‐pentene, may be indirectly relevant to the photochemical properties of this compound.
Efficient Electrochemical Microsensor for Monitoring H2O2
Research by Yu Luo et al. (2022) on the development of an electrochemical microsensor using derivatives of a similar compound, highlights the potential application of this compound in sensor technology, particularly in the monitoring of reactive oxygen species.
Potential Antiinflammatory Agents
A study by S. Kishimoto et al. (1976) on the synthesis of metabolites of 6-chloro-5-cyclohexylindan-1-carboxylic acid offers insights into the potential pharmacological applications of structurally similar compounds to this compound in anti-inflammatory treatments.
Pesticide Interaction
Research conducted by R. Bartha (1969) on the transformation of herbicides in soil to an unexpected residue might provide indirect information on the environmental interactions of related compounds, including this compound.
Properties
IUPAC Name |
5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOCXDRFIKMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540790 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-45-6 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)



![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)








